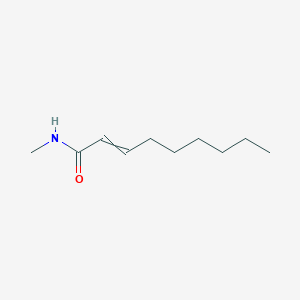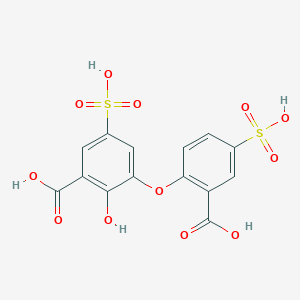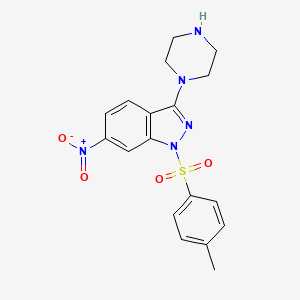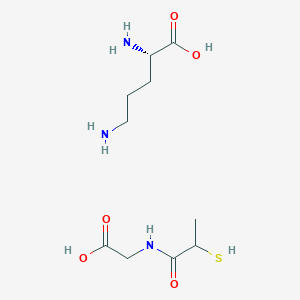
N-methylnon-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methylnon-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond. This compound has the molecular formula C10H19NO and is known for its unique reactivity and applications in various fields of chemistry and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-methylnon-2-enamide can be synthesized through several methods. One common approach involves the direct N-dehydrogenation of amides. This method employs a combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Another method involves the regioselective oxidative desaturation of amides using iron-assisted catalysis. This approach provides an efficient route to enamides and β-halogenated enamides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-methylnon-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated amides.
Substitution: The amide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, reduced amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-methylnon-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a versatile reactant in transition-metal catalysis, photochemistry, and asymmetric catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-methylnon-2-enamide involves its interaction with molecular targets and pathways. The compound’s reactivity is influenced by the electron-withdrawing nature of the amide group, which affects its nucleophilicity and electrophilicity. This allows it to participate in a variety of chemical reactions, including those catalyzed by transition metals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methyl-2-nonenamide: Similar in structure but differs in the position of the double bond.
N-methyl-2-decenamide: Another related compound with a longer carbon chain.
N-methyl-2-undecenamide: Similar structure with an even longer carbon chain.
Uniqueness
N-methylnon-2-enamide is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its conjugated amide group makes it a valuable compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
920756-29-2 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
N-methylnon-2-enamide |
InChI |
InChI=1S/C10H19NO/c1-3-4-5-6-7-8-9-10(12)11-2/h8-9H,3-7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
GQBCQJCQLBMAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC=CC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-(Hydroxyimino)bis[1-(4-nitrophenyl)pyrrolidine-2,5-dione]](/img/structure/B12615316.png)

![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)




